BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for SR16835
Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR16835

Cat. No.: B10770995

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for conducting a receptor binding assay for
SR16835, a potent agonist for the Opioid Receptor-Like 1 (ORL1), also known as the
Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with secondary partial agonist
activity at the mu-opioid receptor (MOR).

Introduction

SR16835 is a valuable research compound for investigating the physiological and pathological
roles of the NOP receptor system. A quantitative receptor binding assay is fundamental for
characterizing the affinity and selectivity of SR16835 and similar compounds. This document
outlines a competitive radioligand binding assay protocol using cell membranes expressing the
human ORL1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of SR16835 for the human ORL1 (NOP)
and mu-opioid (MOR) receptors.
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Compound Receptor Binding Affinity (Ki) Agonist Activity
SR16835 ORL1 (NOP) 11.4 nM[1][2] Full Agonist[1][2]
SR16835 Mu-Opioid (MOR) 79.9 nM[1][2] Partial Agonist[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the SR16835 receptor binding assay.
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Diagram of the experimental workflow for the SR16835 receptor binding assay.
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Detailed Experimental Protocol: Competitive
Radioligand Binding Assay for SR16835 at the ORL1
Receptor

This protocol is designed for a 96-well plate format.

Materials and Reagents

Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the
human ORL1 (NOP) receptor (e.g., CHO-K1 or HEK293 cells).

Radioligand: [3H]-Nociceptin (specific activity ~40-60 Ci/mmol).

Test Compound: SR16835.

Non-specific Binding Control: Unlabeled Nociceptin.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4.[4]
Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5%
polyethyleneimine (PEI).

Scintillation Cocktail.
96-well microplates.
Plate shaker.
Filtration manifold.

Microplate scintillation counter.

Il. Membrane Preparation

Thaw the frozen cell membranes expressing the ORL1 receptor on ice.
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» Homogenize the membranes in ice-cold Assay Buffer.
o Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

o Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 pg of
protein per well).[4]

lll. Assay Procedure
e Prepare Compound Dilutions:
o Prepare a stock solution of SR16835 in a suitable solvent (e.g., DMSO).

o Perform serial dilutions of SR16835 in Assay Buffer to achieve a range of final
concentrations (e.g., 10711 M to 10—> M).

e Set up the Assay Plate:
o Add 50 pL of Assay Buffer to the "Total Binding" wells.

o Add 50 pL of a high concentration of unlabeled Nociceptin (e.g., 1 uM final concentration)
to the "Non-specific Binding" wells.

o Add 50 pL of the various dilutions of SR16835 to the "Competition" wells.
e Add Radioligand:

o Dilute [3H]-Nociceptin in Assay Buffer to a concentration that is 5 times the final desired
concentration (typically near its Kd value, e.g., 0.5-1.0 nM final concentration).

o Add 50 pL of the diluted [3H]-Nociceptin to all wells.

e Add Cell Membranes:
o Add 150 pL of the diluted cell membrane preparation to all wells.[4]
o The final assay volume will be 250 pL.[4]

e |ncubation:
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o Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle
agitation.[4]

IV. Filtration and Detection
o Filtration:

o Rapidly terminate the incubation by filtering the contents of the plate through the pre-
treated glass fiber filter plate using a vacuum filtration manifold.

o Wash the filters 3-4 times with 200 pL of ice-cold Wash Buffer per well to remove unbound
radioligand.

e Drying and Scintillation Counting:

o Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).

[4]
o Add scintillation cocktail to each well.

o Count the radioactivity in a microplate scintillation counter.

V. Data Analysis

o Calculate Specific Binding:
o Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
e Determine ICso:

o Plot the percentage of specific binding against the logarithm of the SR16835
concentration.

o Fit the data using a non-linear regression model (sigmoidal dose-response with variable
slope) to determine the I1Cso value (the concentration of SR16835 that inhibits 50% of the
specific binding of the radioligand).

e Calculate Ki:
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o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
» Ki=ICso/ (1 + ([L}/Kd))
= Where:
» [L] is the concentration of the radioligand used in the assay.
» Kd is the dissociation constant of the radioligand for the receptor.

SR16835 (ORL1 Receptor) Signaling Pathway

SR16835, as a potent ORL1 (NOP) receptor agonist, is expected to activate the downstream
signaling pathways characteristic of this G-protein coupled receptor. The ORL1 receptor
primarily couples to inhibitory G-proteins (Gi/0).[5]
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Signaling pathway of the ORL1 (NOP) receptor activated by SR16835.

Activation of the ORL1 receptor by an agonist like SR16835 initiates a cascade of intracellular
events:
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Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to
a decrease in intracellular cyclic AMP (CAMP) levels.[5]

Modulation of lon Channels: The G-protein subunits also directly modulate ion channel
activity, leading to the activation of inwardly rectifying potassium (K+) channels and the
inhibition of voltage-gated calcium (Ca2*) channels.[5][6] This results in neuronal
hyperpolarization and reduced neurotransmitter release.

Activation of MAPK Pathway: The ORLL1 receptor can also signal through the mitogen-
activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence
gene transcription and other cellular processes.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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